molecular formula C7H10ClNO B13309180 7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride CAS No. 861406-07-7

7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride

Cat. No.: B13309180
CAS No.: 861406-07-7
M. Wt: 159.61 g/mol
InChI Key: HWCHBLKQZPTVFW-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride is a bridged heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is known for its presence in various biologically active molecules, including the potent acetylcholine nicotinic receptor agonist, epibatidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride typically involves multiple steps. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to intramolecular cyclization using sodium hydride (NaH) to form the desired bicyclic structure .

Industrial Production Methods

the general approach involves optimizing the synthetic route for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

7-Azabicyclo[2.2.1]heptane-7-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with MCPBA can produce an epoxide .

Mechanism of Action

The mechanism of action of 7-azabicyclo[2.2.1]heptane-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as nicotinic acetylcholine receptors. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, mimicking the action of natural neurotransmitters and modulating receptor activity .

Comparison with Similar Compounds

Properties

CAS No.

861406-07-7

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

7-azabicyclo[2.2.1]heptane-7-carbonyl chloride

InChI

InChI=1S/C7H10ClNO/c8-7(10)9-5-1-2-6(9)4-3-5/h5-6H,1-4H2

InChI Key

HWCHBLKQZPTVFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2C(=O)Cl

Origin of Product

United States

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